molecular formula C17H17ClN2O4S B2970367 N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 562821-23-2

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2970367
CAS No.: 562821-23-2
M. Wt: 380.84
InChI Key: FTFGENAWRXGSHR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a morpholinosulfonyl group, and a benzamide core

Scientific Research Applications

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(methylsulfonyl)benzamide
  • N-(2-chlorophenyl)-3-(morpholinosulfonyl)acetamide

Uniqueness

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is unique due to the presence of both the morpholinosulfonyl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGENAWRXGSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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